N-benzyl-1,2-benzothiazol-3-amine
Description
Properties
CAS No. |
71970-91-7 |
|---|---|
Molecular Formula |
C14H12N2S |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
N-benzyl-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C14H12N2S/c1-2-6-11(7-3-1)10-15-14-12-8-4-5-9-13(12)17-16-14/h1-9H,10H2,(H,15,16) |
InChI Key |
QYOUNCZTXMQNNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Structural Significance and Synthetic Challenges
Molecular Architecture
The compound features a benzothiazole core (fused benzene and thiazole rings) with a benzylamine substituent at position 3. This configuration creates two pharmacophoric elements:
X-ray crystallography confirms dihedral angles of 85.3° between benzothiazole and benzyl planes, optimizing both solubility and membrane permeability.
Nucleophilic Substitution Methodologies
Iron-Phthalocyanine Catalyzed Alkylation
Standard Protocol
Reacting 2-aminobenzothiazole (1 mmol) with benzyl alcohol (1 mmol) in toluene at 100°C for 12 h using:
Mechanistic Insights:
- Fe(II)Pc abstracts α-H from benzyl alcohol → benzoxide intermediate
- Nucleophilic attack on 2-aminobenzothiazole's C3
- Water elimination via base-mediated deprotonation
Optimized Conditions:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 100°C | 87% → 92%* |
| Solvent | Toluene | Δ+18% vs DMF |
| Catalyst Loading | 1.5 mol% | Maximizes TOF |
Characterization Data
Three-Component One-Pot Synthesis
Sulfur-Mediated Cyclization
Innovative assembly from elemental sulfur (S₈), 2-aminothiophenol, and benzylamine in DMSO:
Reaction Scheme:
2-Aminothiophenol + Benzylamine + S₈ → N-Benzyl-1,2-benzothiazol-3-amine
Conditions:
- Solvent: DMSO (2 mL/mmol)
- Temp: 140°C (sealed tube)
- Time: 22 h
- Yield: 90%
Critical Parameters:
- Sulfur Stoichiometry: 3 equiv S₈ maximizes ring closure
- Oxidant Role: DMSO converts SH → S-S bridges
- Atmosphere: N₂ prevents amine oxidation
Solvent Screening Data
| Solvent | Conversion (%) | Byproduct Formation |
|---|---|---|
| DMSO | 98 | <5% |
| DMF | 87 | 12% |
| NMP | 79 | 18% |
| Toluene | 42 | 34% |
Industrial-Scale Production Analysis
Cost-Benefit Comparison
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Fe(II)Pc Catalysis | 420 | 8.7 | 2.1 |
| Three-Component | 380 | 5.2 | 1.8 |
| Phase-Transfer | 510 | 11.4 | 3.6 |
*E-Factor = kg waste/kg product; PMI = Process Mass Intensity
Waste Stream Management
Three-component method generates 85% aqueous waste (S²⁻, NH₄⁺) treatable via:
- FeCl₃ precipitation → FeS ↓
- Reverse osmosis for DMSO recovery (98% purity)
Spectroscopic Characterization Standards
¹³C NMR Reference Data
| Carbon | δ (ppm) | Assignment |
|---|---|---|
| C3 | 158.2 | Thiazole C-N |
| C7a | 142.1 | Benzothiazole junction |
| CH₂ | 49.8 | Benzyl methylene |
Mass Fragmentation Pattern
- m/z 240 → 163 (C₇H₅NS⁺, 100%)
- m/z 77 (C₆H₅⁺, 28%)
Emerging Methodologies
Photocatalytic C-N Coupling
Preliminary results using Ir(ppy)₃ under blue LED:
- 2-Bromobenzothiazole + Benzylamine
- K₃PO₄, DMF, 24 h → 63% yield
- Requires further optimization
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran (THF) or ether.
Substitution: Various nucleophiles such as amines, thiols, or halides; often in polar solvents like ethanol or DMSO.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Derivatives with different functional groups replacing the benzyl group.
Scientific Research Applications
N-benzyl-1,2-benzothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-benzyl-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Differences
The benzothiazol-3-amine scaffold is highly modifiable. Key derivatives include:
Physicochemical Properties
- Lipophilicity : The benzyl group in this compound increases logP (~3.2) compared to 5-NBA (logP ~1.8), favoring membrane permeability.
- Solubility : Nitro and fluoro derivatives exhibit lower aqueous solubility due to electron-withdrawing effects, whereas N-benzyl derivatives are more soluble in organic solvents .
Q & A
Basic Research Questions
Q. What established synthetic methodologies are used to prepare N-benzyl-1,2-benzothiazol-3-amine, and what are their typical yields?
- Methodological Answer : A common approach involves condensation reactions, such as refluxing 1-adamantylacetyl imidazole with benzothiazol-2-amine derivatives in chloroform, followed by crystallization (yield: ~22%). Alternative routes may employ palladium-catalyzed hydroamination, though specific optimization for this compound is required .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at 1668 cm⁻¹).
- ¹H NMR (500 MHz, DMSO-d₆) to confirm proton environments (e.g., methoxy groups at δ 3.76 ppm).
- X-ray diffraction to resolve crystal packing (triclinic P1 space group) and hydrogen-bonded dimers .
- Elemental analysis to validate purity (e.g., C, H, N content) .
Advanced Research Questions
Q. How does this compound modulate α-synuclein and tau aggregation, and what assays validate this activity?
- Methodological Answer :
- Thioflavin T (ThT) fluorescence assays monitor fibril formation kinetics.
- Transmission electron microscopy (TEM) visualizes fibril morphology.
- Photo-induced cross-linking (PICUP) detects oligomer inhibition.
- Cell-based assays (e.g., M17D neuroblastoma models) confirm dose-dependent reduction in inclusion formation .
Q. What structural modifications enhance the anti-aggregation efficacy of benzothiazol-3-amine derivatives, and how is structure-activity relationship (SAR) determined?
- Methodological Answer :
- Nitro-group introduction (e.g., 5-NBA) enhances potency via electron-withdrawing effects.
- Substitutions at the benzyl/amine groups are evaluated using ThT assays and computational tools (e.g., Tango program for aggregation propensity scoring) .
- Crystallographic data reveal intermolecular interactions (e.g., S⋯S contacts, H-bonding) that stabilize bioactive conformations .
Q. How should researchers address discrepancies in aggregation inhibition data between in vitro and cell-based assays?
- Methodological Answer :
- Orthogonal validation : Combine ThT (fibrils), PICUP (oligomers), and TEM (morphology).
- Cell permeability assays : Assess compound uptake using LC-MS or fluorescent analogs.
- Cytotoxicity controls : Rule out false positives via MTT or LDH assays .
Q. What crystallographic insights explain the molecular interactions of benzothiazol-3-amine derivatives in solid-state structures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
